N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide
Description
This compound features a tetrazole core substituted with a 4-ethoxyphenyl group at the N1 position and a methylene bridge to an acetamide moiety bearing a 4-fluorophenyl group.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-2-26-16-9-7-15(8-10-16)24-17(21-22-23-24)12-20-18(25)11-13-3-5-14(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNXSWOTKDLYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Core Formation
The synthesis begins with constructing the 1-(4-ethoxyphenyl)-1H-tetrazole-5-yl scaffold. This is achieved via cyclization of 4-ethoxyphenylacetonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing dimethylformamide (DMF) at 110°C for 12 hours. The reaction proceeds via a [2+3] cycloaddition mechanism, yielding the tetrazole ring with a 4-ethoxyphenyl substituent at the N1 position.
Key Reaction Parameters :
- Molar Ratio : 1:1.2 (nitrile:sodium azide)
- Catalyst : NH₄Cl (10 mol%)
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Methylene Bridge Installation
The tetrazole intermediate is functionalized with a methylene group via nucleophilic alkylation. Treatment with chloromethyl acetate (ClCH₂CO₂Et) in anhydrous tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base at 60°C for 6 hours introduces the methylene-acetate moiety. Subsequent saponification with lithium hydroxide (LiOH) in methanol/water (4:1) generates the primary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Analytical Validation :
Acetamide Coupling
The aldehyde intermediate is converted to the primary amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate (NH₄OAc) in methanol. The amine is then acylated with 2-(4-fluorophenyl)acetyl chloride, synthesized from 4-fluorophenylacetic acid and thionyl chloride (SOCl₂). The coupling reaction employs N,N-diisopropylethylamine (DIPEA) as a base in DCM at 0°C to room temperature for 12 hours.
Optimization Insights :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) improves yields to 85%.
- Solvent Effects : Dichloromethane outperforms THF due to better solubility of the acetyl chloride.
Industrial Production Considerations
Scalability Challenges
Large-scale synthesis requires addressing exothermic reactions during cyclization and alkylation. Continuous flow reactors mitigate thermal runaway risks by enhancing heat dissipation.
Green Chemistry Adaptations
- Solvent Replacement : Transitioning from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst Recycling : NH₄Cl is recovered via aqueous extraction and reused, lowering waste generation.
Structural Characterization
Spectroscopic Analysis
Mass Spectrometry
Side Reactions and Mitigation
Over-Alkylation of Tetrazole
The tetrazole’s N2 and N3 positions may compete for alkylation. Using a stoichiometric ratio of 1:1 (tetrazole:alkylating agent) and low temperatures (0–5°C) suppresses this side reaction.
Hydrolysis of Acetamide
Prolonged exposure to acidic or basic conditions cleaves the amide bond. Neutral pH during workup and storage at −20°C in amber vials preserves integrity.
Comparative Synthetic Approaches
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Alkylation | ClCH₂CO₂Et, K₂CO₃ | 68 | 95 |
| Flow Chemistry | Microreactor, CPME | 82 | 98 |
| Green Synthesis | Recovered NH₄Cl, CPME | 75 | 97 |
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes and inhibit their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle and Substitution Patterns
Target Compound vs. Triazole/Thiazole Derivatives
- Compound 9b (): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide. Comparison: Replaces the tetrazole with a triazole-thiazole hybrid. The 4-fluorophenyl group is retained in the thiazole ring, suggesting similar electronic effects.
Target Compound vs. Sulfanyl-Triazole Acetamides ():
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
- N-(2-Ethoxyphenyl)-2-{[4-(4-Methoxyphenyl)-5-(Phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Substituents: Methoxyphenyl and phenoxymethyl groups introduce steric bulk. Synthetic Pathway: Uses thiol-ene click chemistry, contrasting with the target compound’s likely Huisgen cycloaddition route .
Pharmacophore Analysis
Key Differentiators and Implications
Tetrazole vs. Triazole : Tetrazoles offer superior metabolic stability and acidity (pKa ~4.5) compared to triazoles, making the target compound more resistant to enzymatic degradation .
4-Ethoxyphenyl Substitution : The ethoxy group may enhance membrane permeability versus smaller substituents (e.g., methoxy in ) due to increased hydrophobicity.
Fluorophenyl Acetamide : Conserved across analogs, this group likely contributes to target affinity via π-π stacking and electrostatic interactions .
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the 4-ethoxyphenyl and 4-fluorophenyl groups contributes to its unique chemical properties. The general structure can be represented as follows:
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Tetrazole Ring | Enhances biological activity |
| 4-Ethoxyphenyl Group | Contributes to pharmacological properties |
| 4-Fluorophenyl Group | Influences interaction with biological targets |
Antimicrobial Properties
Research indicates that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity against various pathogens. A study by Güzel-Akdemir et al. (2020) demonstrated that tetrazole derivatives can effectively inhibit the growth of drug-resistant bacteria, suggesting their potential as new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as modulation of cell cycle progression and inhibition of specific signaling pathways. For instance, research has indicated that similar tetrazole compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to interfere with biochemical pathways essential for microbial survival and cancer cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of the Tetrazole Ring : This can be achieved through cyclization reactions involving appropriate nitrile precursors and azide sources under acidic or basic conditions.
- Introduction of Ethoxy and Fluorophenyl Groups : Subsequent nucleophilic substitution reactions allow for the introduction of the ethoxyphenyl and fluorophenyl groups.
- Final Coupling Reaction : The final step involves coupling the intermediate compounds using reagents like EDCI or DCC to form the desired acetamide derivative.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Tetrazole Formation | Cyclization of nitriles with azides |
| Group Substitution | Nucleophilic substitution to introduce functional groups |
| Coupling Reaction | Formation of acetamide using coupling agents |
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- A study by Kreutter et al. (2009) reported on substituted phenylacetamides as protease inhibitors, highlighting their potential in therapeutic applications.
- Hussein et al. (2019) investigated sulfonamide-acetamide derivatives as DHFR inhibitors, providing insights into their mechanisms and efficacy against cancer cells.
These studies underscore the relevance of structural modifications in enhancing the biological activity of tetrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
